
Cefoxitin Dimer
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Description
Cefoxitin Dimer is a useful research compound. Its molecular formula is C₃₁H₃₁N₅O₁₃S₄ and its molecular weight is 809.86. The purity is usually 95%.
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Scientific Research Applications
Clinical Applications
Cefoxitin dimer is primarily utilized in the treatment of infections caused by Gram-negative bacteria and anaerobes. It is particularly effective against:
- Intra-abdominal infections
- Pelvic infections
- Skin and soft tissue infections
Case Study: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A study highlighted the effectiveness of cefoxitin in combination with d-cycloserine (DCS) against MRSA. The combination therapy demonstrated enhanced bactericidal activity, achieving significant reductions in colony-forming units (CFUs) in vitro and in animal models. The results indicated that cefoxitin could restore susceptibility to β-lactam antibiotics when used alongside DCS, making it a potential candidate for treating resistant bacterial infections .
Microbiological Applications
This compound serves as a critical tool in microbiological research for determining antibiotic susceptibility patterns among various pathogens.
Antibiotic Susceptibility Testing
Cefoxitin is commonly used in disk diffusion tests to assess the susceptibility of bacteria, particularly in identifying methicillin resistance in Staphylococcus species. The Clinical and Laboratory Standards Institute (CLSI) recommends using cefoxitin as a surrogate marker for methicillin resistance .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential repurposing in combating antibiotic resistance.
Combination Therapy Research
Recent studies have investigated the synergistic effects of cefoxitin with other antibiotics to enhance therapeutic efficacy. For instance, combining cefoxitin with DCS not only improved antibacterial activity but also reduced the required dosage of each drug, potentially minimizing side effects and resistance development .
Data Tables
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Clinical Medicine | Treatment of intra-abdominal and pelvic infections | Effective against MRSA when combined with DCS |
Microbiology | Antibiotic susceptibility testing | Serves as a marker for methicillin resistance |
Pharmaceutical Research | Combination therapies | Enhances efficacy and reduces dosages needed |
Q & A
Basic Research Questions
Q. What methodological considerations are critical when designing experiments to assess cefoxitin dimer’s antimicrobial efficacy?
- Answer : Standard methods include:
- Disk Diffusion (DD) : Use cefoxitin (30 µg) with Clinical and Laboratory Standards Institute (CLSI) breakpoints (e.g., ≤18 mm for resistance in Enterobacter cloacae ). Compare with oxacillin DD, as cefoxitin shows higher sensitivity (96.2% vs. 73.1%) and specificity (96.2% vs. 96.2%) for methicillin-resistant Staphylococcus aureus (MRSA) detection .
- Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution. Cefoxitin’s MIC of 1.25 µM/mL effectively kills Borrelia burgdorferi in vitro, validated in C3H/HeN mouse models at 20 mg/kg .
- Phenotypic-genotypic correlation : Confirm resistance mechanisms (e.g., mecA gene via PCR) to resolve discrepancies between DD and automated systems like VITEK®2 .
Q. How should researchers interpret conflicting data between cefoxitin disk diffusion and chromogenic agar methods (e.g., ORSAB) for MRSA detection?
- Answer : Contradictions arise from methodological variables:
- Sensitivity/Specificity : Cefoxitin DD has higher specificity (98.3% vs. 84.7% for ORSAB) when PCR is the gold standard .
- Sample heterogeneity : Differences in strain prevalence (e.g., efflux pump activity or inducible resistance) may skew results .
- Statistical rigor : Use chi-squared or Fisher’s exact tests to compare categorical outcomes (e.g., resistance rates) and ensure p < 0.01 for significance .
Advanced Research Questions
Q. What molecular mechanisms explain cefoxitin resistance in isolates lacking mecA or mecC genes?
- Answer : Resistance may involve:
- AmpC β-lactamases : Cefoxitin resistance (≤18 mm inhibition zone) correlates with AmpC production in E. cloacae .
- Efflux pumps : Phenotypic tests (e.g., D-test) can detect MSB phenotypes, though rare in coagulase-negative staphylococci .
- Alternative PBPs : Structural changes in penicillin-binding proteins (e.g., altered SecA subunit binding affinity) reduce drug-target interaction, as shown in B. burgdorferi .
- Methodology : Combine automated systems (VITEK®2) with genotyping (PCR, whole-genome sequencing) and biochemical assays (e.g., nitrocefin hydrolysis for β-lactamase activity) .
Q. How can in vivo models be optimized to evaluate this compound’s pharmacokinetics and pharmacodynamics (PK/PD)?
- Answer : Key strategies include:
- Dose-response studies : Use murine models (e.g., C3H/HeN) to establish effective doses (e.g., 20 mg/kg for B. burgdorferi clearance) and monitor plasma concentrations via HPLC .
- Nephrotoxicity monitoring : Co-administering cefoxitin with aminoglycosides increases renal risk; measure serum creatinine (avoid Jaffe reaction due to false positives) and adjust dosing .
- Infusion protocols : Prolonged cefoxitin infusion via elastomeric pumps improves bone penetration in osteomyelitis models .
Q. What statistical approaches are recommended for analyzing cefoxitin resistance patterns in multidrug-resistant pathogens?
- Answer : Use:
- Logistic regression : Calculate odds ratios (OR) for resistance risk factors (e.g., prior β-lactam exposure) .
- Survival analysis : Compare time-to-resistance emergence in longitudinal studies.
- Machine learning : Train models on genomic and phenotypic data to predict resistance mechanisms .
Q. How can synergy between cefoxitin and other antimicrobials be systematically evaluated?
- Answer : Employ:
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) for combinations (e.g., cefoxitin + probenecid, which reduces renal excretion ).
- Time-kill curves : Assess bactericidal activity over 24 hours.
- In silico docking : Predict binding interactions with target proteins (e.g., OspE in B. burgdorferi) .
Properties
Molecular Formula |
C₃₁H₃₁N₅O₁₃S₄ |
---|---|
Molecular Weight |
809.86 |
Origin of Product |
United States |
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